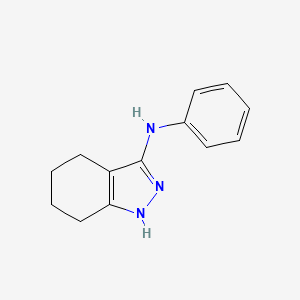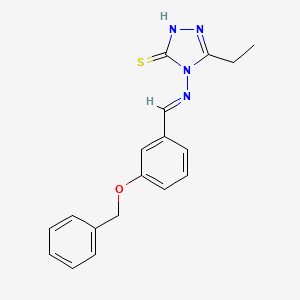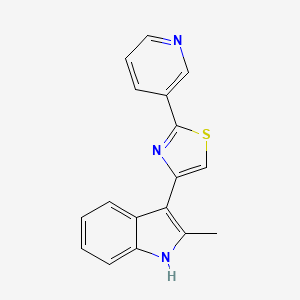![molecular formula C12H12N6S2 B5549313 5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)
5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C12H12N6S2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.05648676 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
5,5'-[1,2-Phenylenebis(methylenethio)]bis-1H-1,2,4-triazole is a chemical compound utilized in various synthetic applications. For instance, it serves as a versatile template for synthesizing oxazoles and other heterocycles. This includes the synthesis of 2-phenyl-4,5-substituted oxazoles, as demonstrated by the research of Misra and Ila (2010). Their work shows the use of similar compounds for nucleophilic ring-opening of oxazolone with various nucleophiles, leading to the synthesis of diverse oxazole derivatives in the presence of silver carbonate (Misra & Ila, 2010).
Catalysis and Materials Science
In the field of materials science and catalysis, derivatives of 1,2,4-triazole have been investigated for their potential applications. For example, Ghassemzadeh et al. (2014) synthesized dinuclear copper(I) metallacycles containing bis-Schiff base ligands fused with two 1,2,4-triazole rings. These complexes were characterized and analyzed for potential applications in molecular structures and theoretical calculations (Ghassemzadeh et al., 2014).
Antimicrobial and Anticancer Research
Compounds with 1,2,4-triazole moieties have also been studied for their antimicrobial and anticancer properties. A study by Al‐Azmi and Mahmoud (2020) demonstrated the synthesis of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives, which were evaluated for antimicrobial activities (Al‐Azmi & Mahmoud, 2020). Similarly, Holla et al. (2002) explored new bis-aminomercaptotriazoles and bis-triazolothiadiazoles as potential anticancer agents, demonstrating promising properties against a panel of cancer cell lines (Holla et al., 2002).
Corrosion Inhibition
Another application area is corrosion inhibition. Lagrenée et al. (2002) studied the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole for inhibiting corrosion of mild steel in acidic media. Their research provides insights into the mechanism and efficiency of triazole derivatives in protecting metals from corrosion (Lagrenée et al., 2002).
Photochromic and Fluorescence Properties
In the realm of photochemistry, compounds like this compound have been studied for their photochromic and fluorescence properties. For example, Taguchi et al. (2011) investigated the photochromic and fluorescence switching properties of oxidized triangle terarylenes in solution and amorphous solid states, providing valuable information for applications in materials science and analytical chemistry (Taguchi et al., 2011).
特性
IUPAC Name |
5-[[2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)phenyl]methylsulfanyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6S2/c1-2-4-10(6-20-12-14-8-16-18-12)9(3-1)5-19-11-13-7-15-17-11/h1-4,7-8H,5-6H2,(H,13,15,17)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTWJVVVROSKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NN2)CSC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone](/img/structure/B5549237.png)
![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)
![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)

![1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)
![(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5549269.png)

![4-(4-methylanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]butanamide](/img/structure/B5549276.png)
![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B5549296.png)


